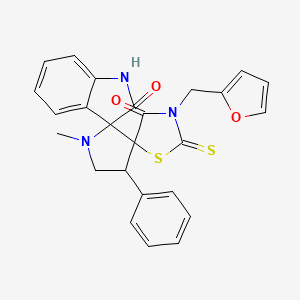

![molecular formula C21H27N3O6 B1232080 (16S,21R)-21-Hydroxy-16-(hydroxymethyl)-12,13-dimethoxy-20-methyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-11,14-dione CAS No. 62046-87-1](/img/structure/B1232080.png)

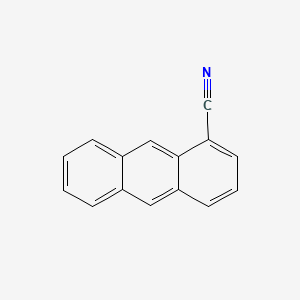

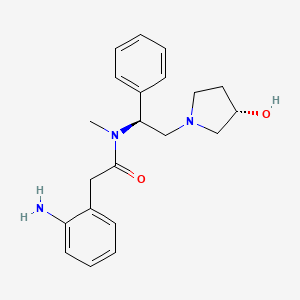

(16S,21R)-21-Hydroxy-16-(hydroxymethyl)-12,13-dimethoxy-20-methyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-11,14-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La Naphthyridinomycin est un membre de la famille des alcaloïdes tétrahydroisoquinoléine, connue pour sa structure polycyclique complexe et ses activités biologiques importantes. Elle a été isolée pour la première fois à partir de la bactérie Streptomyces lusitanus et présente de puissantes propriétés antitumorales et antimicrobiennes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse totale de la naphthyridinomycin implique de multiples étapes, notamment la formation d'un squelette hexacyclique contenant un cycle oxazolidine, une fraction quinone et une fonction hémiaminal

Méthodes de production industrielle : La production industrielle de naphthyridinomycin est principalement réalisée par des procédés de fermentation utilisant Streptomyces lusitanus. La bactérie est cultivée dans un milieu riche en nutriments, et le composé est extrait et purifié à partir du filtrat de culture .

Analyse Des Réactions Chimiques

Types de réactions : La Naphthyridinomycin subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être activé et inactivé de manière oxydative par des enzymes telles que l'oxydoréductase NapU.

Réactifs et conditions courants :

Oxydation : Oxydation enzymatique à l'aide de l'oxydoréductase NapU.

Réduction : Inactivation réductrice à l'aide de déshydrogénases/réductases à chaîne courte (SDR) telles que NapW.

Substitution : Réactifs nucléophiles ciblant l'espèce iminium électrophile.

Principaux produits :

Oxydation : Formation d'espèces iminium électrophiles.

Réduction : Inactivation du pharmacophore hémiaminal.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

La Naphthyridinomycin a un large éventail d'applications de recherche scientifique, notamment :

Industrie : Applications potentielles dans le développement de nouveaux antibiotiques et agents anticancéreux.

5. Mécanisme d'action

La Naphthyridinomycin exerce ses effets principalement par l'alkylation de l'ADN. Le composé forme une espèce iminium électrophile très réactive qui alkyle efficacement l'ADN au niveau du résidu N-2 de la guanine dans les régions riches en GC situées dans le sillon mineur . Cette alkylation perturbe la réplication et la transcription de l'ADN, conduisant à la mort cellulaire. Le composé utilise également un mécanisme sophistiqué d'autodéfense impliquant une activation et une inactivation oxydatives pour éviter l'autocytotoxicité .

Applications De Recherche Scientifique

Naphthyridinomycin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying complex natural product synthesis and biosynthetic pathways.

Biology: Investigated for its role in bacterial self-resistance mechanisms and DNA alkylation properties.

Industry: Potential applications in developing new antibiotics and anticancer agents.

Mécanisme D'action

Naphthyridinomycin exerts its effects primarily through DNA alkylation. The compound forms a highly reactive electrophilic iminium species that efficiently alkylates DNA at the N-2 residue of guanine in GC-rich regions located in the minor groove . This alkylation disrupts DNA replication and transcription, leading to cell death. The compound also employs a sophisticated self-defense mechanism involving oxidative activation and inactivation to avoid self-cytotoxicity .

Comparaison Avec Des Composés Similaires

La Naphthyridinomycin est unique parmi les antibiotiques tétrahydroisoquinoléine en raison de sa structure hexacyclique complexe et de ses puissantes activités biologiques. Parmi les composés similaires, on trouve :

Cyanocycline A : Un autre antibiotique tétrahydroisoquinoléine aux propriétés antitumorales.

Bioxalomycin α2 : Connu pour ses activités antimicrobiennes.

Lemonomycine : Présente de fortes activités antitumorales.

Comparée à ces composés, la naphthyridinomycin se distingue par son mécanisme d'action unique impliquant l'alkylation de l'ADN et sa stratégie sophistiquée d'autodéfense .

Propriétés

Numéro CAS |

62046-87-1 |

|---|---|

Formule moléculaire |

C21H27N3O6 |

Poids moléculaire |

417.5 g/mol |

Nom IUPAC |

(4R,9R,16R,18R,21S)-21-hydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-11,14-dione |

InChI |

InChI=1S/C21H27N3O6/c1-8-17(26)13-12(18(27)19(8)29-3)11(7-25)24-16-14-9(6-10(20(24)28)22(14)2)21-23(15(13)16)4-5-30-21/h9-11,14-16,20-21,25,28H,4-7H2,1-3H3/t9?,10?,11-,14?,15+,16+,20-,21+/m0/s1 |

Clé InChI |

SXDWNOFDSOXRRM-KZXGJYSISA-N |

SMILES |

CN1C2CC3C1C4C(C5=C(C(N4C2O)CO)C(=O)C(=C(C5=O)OC)OC)N6C3OCC6 |

SMILES isomérique |

CC1=C(C(=O)C2=C(C1=O)[C@@H]3[C@H]4C5C(CC(N5C)[C@@H](N4[C@H]2CO)O)[C@@H]6N3CCO6)OC |

SMILES canonique |

CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C(N4C2CO)O)C6N3CCO6)OC |

Synonymes |

naphthyridinomycin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine](/img/structure/B1231999.png)

![1-[3-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1232001.png)